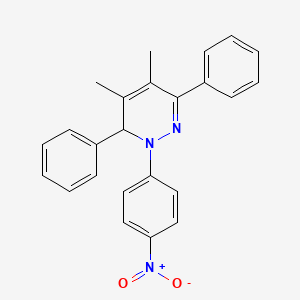
4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes two methyl groups, a nitrophenyl group, and two phenyl groups attached to a dihydropyridazine ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones or aldehydes under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the pyridazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
類似化合物との比較
Similar Compounds
4,5-Dimethyl-1-(4-aminophenyl)-3,6-diphenyl-1,6-dihydropyridazine: Similar structure but with an amino group instead of a nitro group.
4,5-Dimethyl-1-(4-chlorophenyl)-3,6-diphenyl-1,6-dihydropyridazine: Similar structure but with a chloro group instead of a nitro group.
4,5-Dimethyl-1-(4-bromophenyl)-3,6-diphenyl-1,6-dihydropyridazine: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
The uniqueness of 4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine lies in the presence of the nitrophenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
89546-97-4 |
|---|---|
分子式 |
C24H21N3O2 |
分子量 |
383.4 g/mol |
IUPAC名 |
4,5-dimethyl-2-(4-nitrophenyl)-3,6-diphenyl-3H-pyridazine |
InChI |
InChI=1S/C24H21N3O2/c1-17-18(2)24(20-11-7-4-8-12-20)26(21-13-15-22(16-14-21)27(28)29)25-23(17)19-9-5-3-6-10-19/h3-16,24H,1-2H3 |
InChIキー |
XCOOBMPLMLLCFI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN(C1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



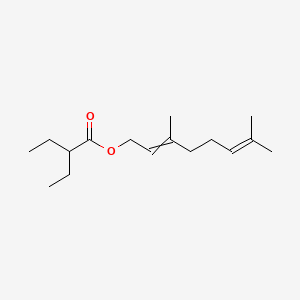
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)
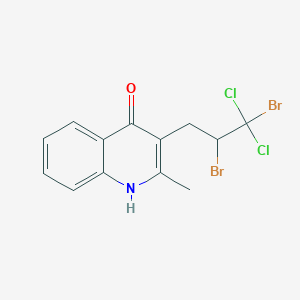
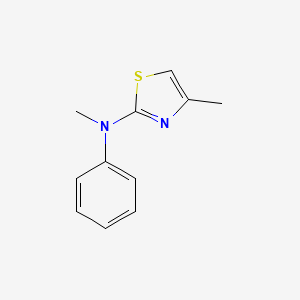
![N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14403933.png)
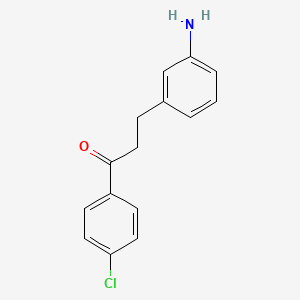
![(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide](/img/structure/B14403943.png)
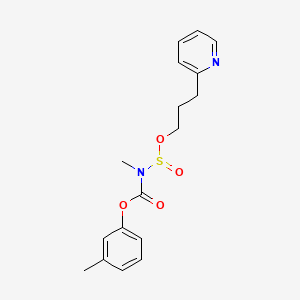


![5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14403981.png)
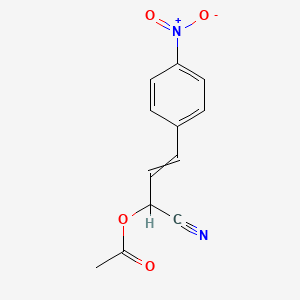
![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
